Caerulein (desulfated)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

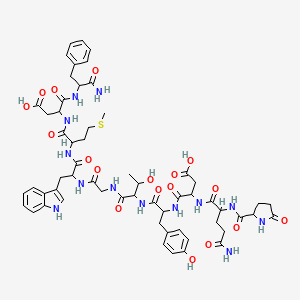

Caerulein (desulfated) is a decapeptide that is the desulfurated form of caerulein. It shares the same five carboxy-terminal amino acids as gastrin and cholecystokinin (CCK), which are important gastrointestinal hormones . This compound is known for its biological activity, particularly in stimulating gastric, biliary, and pancreatic secretions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caerulein (desulfated) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of caerulein (desulfated) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Caerulein (desulfated) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major products formed from these reactions include oxidized and reduced forms of caerulein (desulfated), as well as various analogs with modified amino acid sequences .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Caerulein (desulfated) differs from its sulfated counterpart primarily by the absence of a sulfate group, which significantly alters its biological activity. This modification reduces its potency in stimulating gastric acid secretion and pancreatic enzyme release, making it approximately six times less effective than natural caerulein. The altered structure affects its interaction with cholecystokinin (CCK) receptors, where it may act as an antagonist at CCK-2 receptors, potentially inhibiting some physiological effects associated with caerulein.

Gastrointestinal Studies

Caerulein (desulfated) is utilized in research to investigate the roles of different CCK receptor subtypes (CCK-1 and CCK-2) in gastrointestinal physiology. By studying its interactions with these receptors, researchers can gain insights into:

- Pancreatic Function : The compound helps differentiate the effects mediated by CCK receptor subtypes, thereby enhancing understanding of pancreatic secretions and their regulation.

- Gastric Secretion : Although less potent than natural caerulein, desulfated caerulein still provides a valuable tool for exploring gastric acid secretion mechanisms.

Pancreatitis Research

Studies have employed caerulein (desulfated) to model acute pancreatitis. Research indicates that caerulein-induced pancreatitis can be studied using both forms of caerulein to observe differences in acinar cell apoptosis and tubular complex formation . The desulfated variant's reduced activity allows for a more nuanced understanding of the disease mechanisms without overwhelming physiological responses.

Cancer Research

Emerging studies suggest a potential link between CCK receptors and certain cancers. Caerulein (desulfated) could serve as a critical tool for exploring these connections, particularly in investigating how targeting CCK receptors might influence cancer treatment strategies.

Case Studies and Experimental Findings

To illustrate the applications of caerulein (desulfated), several key studies highlight its significance:

Mechanism of Action

Caerulein (desulfated) exerts its effects by binding to CCK receptors, which are G-protein-coupled receptors found in the gastrointestinal tract. Upon binding, it activates intracellular signaling pathways that lead to the secretion of digestive enzymes and bile. This action mimics the natural hormone cholecystokinin, which regulates digestion .

Comparison with Similar Compounds

Similar Compounds

Caerulein: The sulfated form of caerulein (desulfated), which has similar biological activities but includes a sulfate group.

Cholecystokinin (CCK): A natural gastrointestinal hormone with similar amino acid sequences and functions.

Gastrin: Another gastrointestinal hormone that shares structural similarities with caerulein (desulfated).

Uniqueness

Caerulein (desulfated) is unique due to its desulfurated structure, which affects its biological activity and stability. This modification allows researchers to study the specific effects of sulfation on peptide function and receptor interactions .

Biological Activity

Caerulein is a decapeptide derived from the skin of certain amphibians, notably the Xenopus species. It is structurally related to cholecystokinin (CCK), sharing significant biological properties, particularly in stimulating gastrointestinal activity and pancreatic secretions. The desulfated form of caerulein, which lacks a sulfate group, has been studied for its altered biological activities compared to the natural form.

Desulfated caerulein primarily interacts with the CCK receptor, similar to its sulfated counterpart. Research indicates that it stimulates enzyme secretion and fluid secretion in various species, including humans and pigs. However, studies show that desulfated caerulein is generally less potent than the sulfated version in stimulating gastric acid secretion and pancreatic enzyme release.

- Potency Comparison : Natural caerulein is approximately 6 times more effective than desulfated caerulein in stimulating acid secretion from gastric fistulas and about 5 times more effective in pancreatic stimulation .

Physiological Effects

- Gastrointestinal Motility : Caerulein (desulfated) influences smooth muscle contraction within the gastrointestinal tract, promoting motility.

- Pancreatic Secretion : Both caerulein forms stimulate pancreatic amylase secretion; however, desulfated caerulein exhibits reduced efficacy compared to its sulfated counterpart .

Comparative Studies

A notable study demonstrated that desulfated caerulein elicited similar maximal rates of secretion as pentagastrin but was less effective in other contexts . This suggests a nuanced role where desulfation alters the peptide's interaction with receptors or downstream signaling pathways.

| Compound | Maximal Secretion Rate | Potency Relative to Caerulein |

|---|---|---|

| Natural Caerulein | High | 1 (reference) |

| Desulfated Caerulein | Moderate | ~0.17 |

| Pentagastrin | Moderate | ~0.17 |

Acute Pancreatitis Induction

A study involving caerulein-induced acute pancreatitis in mice illustrated the biological effects of both forms of caerulein. Mice injected with caerulein showed significant increases in serum amylase levels, indicating robust pancreatic enzyme release. In contrast, desulfated caerulein showed diminished effects on serum amylase levels and tissue edema, suggesting a reduced inflammatory response .

Gene Expression Analysis

In wild-type mice subjected to caerulein treatment, specific genes associated with pancreatic function exhibited varying expression levels over time. Notably, Reg3α, PAP/Reg3β, and Reg3γ showed significant alterations post-treatment, indicating that the biological activity of caerulein involves complex regulatory mechanisms at the molecular level .

Properties

Molecular Formula |

C58H73N13O18S |

|---|---|

Molecular Weight |

1272.3 g/mol |

IUPAC Name |

3-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80) |

InChI Key |

KVLTWEUIUPCNAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.